molecular formula C18H21FN4O3S B4392813 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-sulfamoylphenyl)acetamide

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B4392813
M. Wt: 392.4 g/mol
InChI Key: BCDBLLVLEZOVIY-UHFFFAOYSA-N
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Description

2-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(4-sulfamoylphenyl)acetamide is a chemical compound for research use. It features a piperazine ring linked to a 4-fluorophenyl group and is conjugated to a sulfonamide-bearing aniline moiety via an acetamide bridge. Compounds with sulfonamide groups are of significant research interest in medicinal chemistry and have been investigated for various biological activities, including as inhibitors of enzymes like carbonic anhydrase . The piperazine moiety is a common pharmacophore found in molecules active in neurological research . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the available safety data sheets and conduct their own characterization and bioactivity studies to determine the compound's suitability for their specific applications.

Properties

IUPAC Name

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O3S/c19-14-1-5-16(6-2-14)23-11-9-22(10-12-23)13-18(24)21-15-3-7-17(8-4-15)27(20,25)26/h1-8H,9-13H2,(H,21,24)(H2,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDBLLVLEZOVIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to further reactions to form the final product. The reaction conditions often include the use of specific catalysts, solvents, and controlled temperatures to ensure the desired chemical transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized for yield and purity, often involving continuous monitoring and adjustment of reaction parameters. Industrial methods may also incorporate environmentally friendly practices to minimize waste and reduce the use of hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-sulfamoylphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically require anhydrous conditions to prevent side reactions. Substitution reactions may involve the use of catalysts to increase the reaction rate and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-sulfamoylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound belongs to a broader class of 2-(4-substituted piperazin-1-yl)-N-(aryl)acetamides. Below is a comparative analysis of its structural and functional distinctions:

Compound Name Structural Features Biological Activity Key Findings
2-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(4-sulfamoylphenyl)acetamide 4-Fluorophenyl-piperazine, sulfamoylphenyl Carbonic anhydrase inhibition, antimicrobial potential Hypothesized selectivity for hCA isoforms (analogous to compound 1 in ); sulfamoyl group may enhance binding to bacterial targets.
2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide Benzhydryl-piperazine, sulfamoylphenyl Selective hCA VII inhibitor (KI = 8.9 nM vs. hCA II KI = 43.2 nM) Crystal structures reveal hydrophobic interactions with hCA VII active site.
2-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide (29) 4-Chlorophenyl-piperazine, thiazolyl MMP inhibition (anti-inflammatory) Higher lipophilicity due to thiazole and chloro groups; lacks sulfamoyl’s hydrogen-bonding capacity.
2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (14) Phenyl-piperazine, trifluoromethylphenyl Anticonvulsant activity Trifluoromethyl group improves blood-brain barrier penetration.
GSK1570606A 4-Fluorophenyl-piperazine, pyridinyl-thiazole Bacterial growth inhibition Structural similarity but divergent target (bacterial enzymes vs. CAs).

Activity Trends

Enzyme Selectivity :

  • Sulfamoyl-containing analogues (e.g., ) show enhanced CA and antimicrobial activity compared to thiazole or trifluoromethyl derivatives due to stronger polar interactions.
  • 4-Fluorophenyl substitution on piperazine improves isoform selectivity (e.g., hCA VII over hCA II).

Antimicrobial Efficacy :

  • Analogues with benzo[d]thiazolylsulfonyl groups (e.g., compounds 47–50 in ) exhibit broad-spectrum activity against gram-positive bacteria and fungi, whereas the sulfamoylphenyl variant may prioritize CA inhibition.

Pharmacokinetic Properties :

  • Trifluoromethylphenyl and 4-methoxyphenyl substituents () enhance metabolic stability and CNS penetration compared to sulfamoyl derivatives.

Research Findings and Data

Key Studies

  • Carbonic Anhydrase Inhibition: Structural analogs with sulfamoyl groups (e.g., ) achieve nanomolar inhibition constants (KI = 8.9–43.2 nM) against hCA isoforms, driven by sulfonamide-Zn²⁺ coordination in the enzyme active site.
  • Antimicrobial Activity :
    Piperazine-acetamide derivatives with electron-withdrawing groups (e.g., -SO₂NH₂, -CF₃) show superior biofilm disruption in bacterial models.

Data Table: Selectivity Profiles of Piperazine-Acetamides

Compound hCA II KI (nM) hCA VII KI (nM) Gram-positive MIC (µg/mL)
Target compound* ~40 (predicted) ~10 (predicted) Pending
2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide 43.2 8.9 N/A
Benzo[d]thiazolylsulfonyl derivatives N/A N/A 2–8 (S. aureus)

*Predicted values based on structural analogs.

Q & A

Basic: What are the recommended synthetic routes and characterization techniques for this compound?

Answer:
The synthesis typically involves multi-step reactions, starting with the coupling of the piperazine and fluorophenyl moieties, followed by sulfamoylphenyl acetamide formation. Key steps include:

  • Nucleophilic substitution to attach the piperazine ring to the fluorophenyl group under reflux in anhydrous conditions (e.g., using DMF as solvent) .
  • Amide bond formation via coupling reagents like EDCI/HOBt to link the intermediate to the sulfamoylphenyl group .
    Characterization requires NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and purity, mass spectrometry (MS) for molecular weight validation, and IR spectroscopy to identify functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹) . Thin-layer chromatography (TLC) is critical for monitoring reaction progress .

Basic: How can researchers ensure compound purity and validate structural integrity?

Answer:
Purity (>95%) is achieved through recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) . Validation includes:

  • High-resolution mass spectrometry (HRMS) to confirm the molecular formula.
  • HPLC with UV detection (λ = 254 nm) to assess purity.
  • Elemental analysis (C, H, N, S) for stoichiometric validation .

Advanced: What methodologies are used to study receptor interactions and selectivity?

Answer:
The compound’s piperazine and sulfamoyl groups suggest potential interactions with serotonin (5-HT) and dopamine receptors . Experimental approaches include:

  • Radioligand binding assays using [³H]WAY-100635 for 5-HT1A receptor affinity .
  • Functional assays (e.g., cAMP modulation) to assess G-protein coupling efficacy.
  • Selectivity screening against off-target receptors (e.g., α-adrenergic, D2 receptors) via competitive binding assays . Computational docking (AutoDock Vina) can predict binding poses in receptor active sites .

Advanced: How can computational modeling enhance understanding of structure-activity relationships (SAR)?

Answer:

  • Molecular docking : Predict binding affinities to targets like 5-HT1A using crystal structures (PDB ID: 7E2Z) .
  • QSAR modeling : Correlate substituent effects (e.g., fluorophenyl vs. chlorophenyl) with biological activity using descriptors like logP and polar surface area .
  • MD simulations : Analyze ligand-receptor stability over 100-ns trajectories (AMBER force fields) .

Advanced: How should researchers address contradictory pharmacological data across studies?

Answer:
Contradictions may arise from:

  • Purity variability : Impurities (e.g., unreacted intermediates) can skew assay results. Validate via HPLC and repeat synthesis under inert atmospheres .
  • Assay conditions : Differences in buffer pH, temperature, or cell lines (e.g., HEK293 vs. CHO) alter receptor expression. Standardize protocols using guidelines from the NIH Assay Guidance Manual .
  • Metabolic stability : Test compound stability in liver microsomes to rule out rapid degradation .

Basic: What spectroscopic techniques are essential for structural elucidation?

Answer:

  • ¹H/¹³C NMR : Assign peaks for piperazine protons (δ 2.5–3.5 ppm) and sulfamoyl NH (δ 7.1–7.3 ppm) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions (e.g., aromatic protons) .
  • IR spectroscopy : Confirm sulfonamide (S=O at ~1350 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) groups .

Advanced: What strategies optimize the compound’s pharmacokinetic profile?

Answer:

  • LogP optimization : Introduce hydrophilic groups (e.g., hydroxyl) to reduce logP from ~3.5 to ~2.5, enhancing solubility .
  • Metabolic stability : Replace labile esters with amides to resist hepatic hydrolysis .
  • Plasma protein binding : Use equilibrium dialysis to measure binding (%) and adjust substituents (e.g., methyl → trifluoromethyl) .

Advanced: How is in vivo efficacy evaluated in preclinical models?

Answer:

  • Rodent behavioral assays : Tail-flick test (analgesia) and forced swim test (antidepressant activity) at doses of 10–50 mg/kg .
  • Pharmacokinetics : Measure plasma half-life (t₁/₂) and brain penetration (brain/plasma ratio) via LC-MS/MS .
  • Toxicology : Assess hepatotoxicity (ALT/AST levels) and renal function (creatinine clearance) after 14-day repeated dosing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-sulfamoylphenyl)acetamide
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2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-sulfamoylphenyl)acetamide

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